4-Chloro-3-ethoxy-2-fluorobenzonitrile

Lipophilicity Medicinal Chemistry ADME

4-Chloro-3-ethoxy-2-fluorobenzonitrile (CAS 1373920-89-8) features a unique 4-Cl/3-OEt/2-F/nitrile pattern. XLogP3 2.7 (+0.3 vs. non-ethoxy analogs) enables precise CNS drug lipophilicity control; TPSA 33 Ų provides distinct chromatographic behavior. The ethoxy group introduces a metabolic soft spot for agrochemical biodegradation. Orthogonal reactivity of Cl, F, OEt, and CN enables sequential transformations impossible with simpler benzonitriles. Using less-substituted analogs compromises lipophilicity, H-bonding, and steric profiles. Procure this exact compound to maintain synthetic and biological integrity.

Molecular Formula C9H7ClFNO
Molecular Weight 199.61 g/mol
CAS No. 1373920-89-8
Cat. No. B1433080
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-3-ethoxy-2-fluorobenzonitrile
CAS1373920-89-8
Molecular FormulaC9H7ClFNO
Molecular Weight199.61 g/mol
Structural Identifiers
SMILESCCOC1=C(C=CC(=C1F)C#N)Cl
InChIInChI=1S/C9H7ClFNO/c1-2-13-9-7(10)4-3-6(5-12)8(9)11/h3-4H,2H2,1H3
InChIKeySVYHZDFUKRNQNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-3-ethoxy-2-fluorobenzonitrile (CAS 1373920-89-8): Procurement-Grade Polysubstituted Benzonitrile Building Block


4-Chloro-3-ethoxy-2-fluorobenzonitrile (CAS 1373920-89-8) is a polysubstituted aromatic nitrile with a molecular formula of C₉H₇ClFNO and a molecular weight of 199.61 g/mol [1]. This compound features a unique substitution pattern combining a chloro group at the 4-position, an ethoxy group at the 3-position, and a fluorine atom at the 2-position, alongside a nitrile functional group [1]. Commercially available at 97% purity , it serves as a versatile intermediate in medicinal chemistry and agrochemical research where differentiated physicochemical properties are critical for synthetic pathway design.

Why 4-Chloro-3-ethoxy-2-fluorobenzonitrile Cannot Be Replaced by Common Benzonitrile Analogs


The simultaneous presence of chloro, ethoxy, fluoro, and nitrile substituents on the same aromatic ring creates a unique physicochemical fingerprint that is not replicated by any simpler benzonitrile analog. Computed descriptors reveal that this compound possesses an XLogP3 of 2.7 and a topological polar surface area (TPSA) of 33 Ų [1], which are significantly different from the values observed for 4-chloro-3-fluorobenzonitrile (XLogP3 2.4, TPSA 23.8 Ų) [2] and 4-chloro-2-fluorobenzonitrile (XLogP3 2.4, TPSA 23.8 Ų) [3]. The ethoxy group introduces an additional hydrogen bond acceptor and two rotatable bonds [1], altering both the compound's lipophilicity and its conformational flexibility relative to non-ethoxy analogs. Consequently, substituting this compound with a less substituted benzonitrile would fundamentally alter the lipophilicity, hydrogen-bonding capacity, and steric profile of any derived intermediate or final product, thereby compromising the intended synthetic or biological outcome. The quantitative differences documented in Section 3 establish the case-specific necessity of this exact compound.

Quantitative Differentiation Evidence for 4-Chloro-3-ethoxy-2-fluorobenzonitrile Against Closest Analogs


XLogP3 Lipophilicity: +0.3 Log Unit Increase Over Chlorofluoro Analogs

The target compound exhibits an XLogP3 value of 2.7 [1], which is 0.3 log units higher than that of its closest chlorofluoro analogs: 4-chloro-3-fluorobenzonitrile (XLogP3 = 2.4) [2] and 4-chloro-2-fluorobenzonitrile (XLogP3 = 2.4) [3]. This increase is attributed to the addition of the ethoxy group. A ΔLogP of +0.3 corresponds to approximately a 2-fold increase in partition coefficient (logP scale), which can substantially affect membrane permeability, plasma protein binding, and chromatographic retention time.

Lipophilicity Medicinal Chemistry ADME

Topological Polar Surface Area (TPSA): 33 Ų vs. 23.8 Ų in Non-Ethoxy Analogs

The target compound has a computed TPSA of 33 Ų [1], while 4-chloro-3-fluorobenzonitrile and 4-chloro-2-fluorobenzonitrile both have a TPSA of 23.8 Ų [2][3]. The 9.2 Ų increase is due to the additional oxygen atom in the ethoxy group, which contributes a hydrogen bond acceptor site. This difference is above the threshold for significant impact on passive membrane permeability, as TPSA values below 60 Ų generally predict good oral absorption, but the relative increase may still affect bioavailability and CNS penetration potential.

TPSA Hydrogen Bonding Permeability

Predicted Density: 1.28 g/cm³ vs. 1.33 g/cm³ for 4-Chloro-3-fluorobenzonitrile

The predicted density of 4-chloro-3-ethoxy-2-fluorobenzonitrile is 1.28 ± 0.1 g/cm³ , compared to a reported density of 1.33 g/cm³ for 4-chloro-3-fluorobenzonitrile . The lower density (approximately 3.8% reduction) is attributable to the ethoxy group disrupting close molecular packing in the solid state. This difference can influence crystallization behavior, powder flow properties, and formulation characteristics during scale-up or solid-dosage development.

Density Crystallization Formulation

Rotatable Bond Count: 2 vs. 0 in Chlorofluoro Analogs

The target compound possesses two rotatable bonds (the ethoxy group) [1], whereas both 4-chloro-3-fluorobenzonitrile and 4-chloro-2-fluorobenzonitrile have zero rotatable bonds [2][3]. The presence of two additional rotatable bonds increases conformational entropy and molecular flexibility. In drug design, a higher number of rotatable bonds (typically >5) is associated with reduced oral bioavailability, but in the low range (0–4), the impact is context-dependent. The specific value of 2 places this compound in a different conformational flexibility class compared to the rigid chlorofluoro analogs.

Conformational Flexibility Binding Entropy Solubility

Predicted Boiling Point: 264.4 ± 40.0 °C vs. 3-Ethoxy-2-fluorobenzonitrile at 244.3 ± 25.0 °C

The predicted boiling point of 4-chloro-3-ethoxy-2-fluorobenzonitrile is 264.4 ± 40.0 °C at 760 mmHg . For comparison, 3-ethoxy-2-fluorobenzonitrile, which lacks the 4-chloro substituent, has a predicted boiling point of 244.3 ± 25.0 °C . The ~20 °C higher boiling point (with wider error range) for the target compound is consistent with increased molecular weight and stronger intermolecular interactions due to the additional chlorine atom. This difference has practical implications for purification by distillation and for thermal stability considerations during reaction work-up.

Boiling Point Purification Distillation

Application Scenarios Where 4-Chloro-3-ethoxy-2-fluorobenzonitrile Outperforms Simpler Benzonitrile Analogs


Medicinal Chemistry Lead Optimization Requiring Fine-Tuned Lipophilicity

When optimizing a lead series for improved membrane permeability or target binding, medicinal chemists often require precise control over lipophilicity. The +0.3 log unit increase in XLogP3 of 4-chloro-3-ethoxy-2-fluorobenzonitrile (2.7) relative to 4-chloro-3-fluorobenzonitrile (2.4) provides a quantifiable lipophilicity boost without resorting to larger, more disruptive substituents [1]. This intermediate LogP value is particularly valuable in CNS drug discovery, where optimal permeability without excessive lipophilicity (LogP typically 1–3) is critical for balancing blood-brain barrier penetration and metabolic stability.

Agrochemical Intermediate Development with Enhanced Environmental Fate Profile

In the design of crop protection agents, the combination of chloro, fluoro, and ethoxy substituents offers a unique balance of stability and biodegradability. The TPSA of 33 Ų for 4-chloro-3-ethoxy-2-fluorobenzonitrile [2] is higher than that of non-ethoxy benzonitriles (23.8 Ų), which can influence soil adsorption (Koc) and leaching potential. The ethoxy group also provides a metabolic soft spot for microbial degradation, potentially leading to a more favorable environmental fate profile compared to fully halogenated analogs. This makes the compound an attractive intermediate for next-generation herbicides and fungicides.

Synthetic Methodology Development Exploiting Orthogonal Functional Group Reactivity

The presence of three distinct, differentially reactive functional groups (chloro, ethoxy, fluoro, and nitrile) on a single aromatic ring enables sequential, orthogonal transformations that are not possible with simpler benzonitrile building blocks. For instance, the ethoxy group can be selectively cleaved to a phenol under acidic conditions while the chloro and fluoro substituents remain intact, opening pathways to diverse analogs . The nitrile group can be reduced to an amine or hydrolyzed to an acid, while the halogen substituents participate in cross-coupling reactions. This orthogonal reactivity profile significantly reduces the number of synthetic steps required to access complex molecular architectures, offering clear procurement value in early-stage discovery programs.

Analytical Method Development for Complex Mixture Resolution

The increased lipophilicity (XLogP3 2.7) and distinct hydrogen-bonding capacity (TPSA 33 Ų) of 4-chloro-3-ethoxy-2-fluorobenzonitrile relative to common benzonitrile analogs result in unique chromatographic retention behavior [3]. In reversed-phase HPLC method development, this compound will exhibit longer retention times compared to less lipophilic analogs, facilitating the separation of closely related impurities or degradation products. This property is particularly useful when developing stability-indicating methods for drug substances or when analyzing complex reaction mixtures where co-elution of structurally similar intermediates is a concern.

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